molecular formula C8H14ClNO B2407272 Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride CAS No. 2305251-85-6

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

Cat. No. B2407272
CAS RN: 2305251-85-6
M. Wt: 175.66
InChI Key: QUPQTKINUSBHAR-UHFFFAOYSA-N
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Description

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a complex heterocyclic compound . It has been studied as a potential antitumor agent . The compound has shown significant antiproliferative activity in various cell lines .


Synthesis Analysis

The synthesis of complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties was described earlier . The synthesis was carried out according to a developed methodology via a one-pot three-component 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is complex, featuring a spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties .


Chemical Reactions Analysis

The compound was derived from one-pot three-component 1,3-dipolar cycloaddition reactions of in situ generated alloxan .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride has been utilized in the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds were prepared using substituted isatins, α-amino acids, and cyclopropenes, employing an intramolecular [3 + 2]-cycloaddition reaction (Filatov et al., 2017).

Biological Activities

  • This compound derivatives have shown anti-influenza A activity. N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides were assayed against influenza A viruses, exhibiting activity similar to 1-adamantanamine hydrochloride (de la Cuesta, Ballesteros, & Trigo, 1984).
  • Certain derivatives containing the spiro[pyrrolidine-oxindole] structure have demonstrated potent anticancer activity. These compounds activate pro-apoptotic genes such as p53 and caspase 7 (Vidya et al., 2019).

Mechanism of Action

The compound has demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with the compound .

properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQTKINUSBHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3CC3CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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